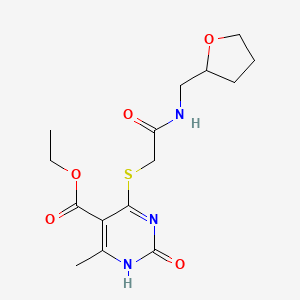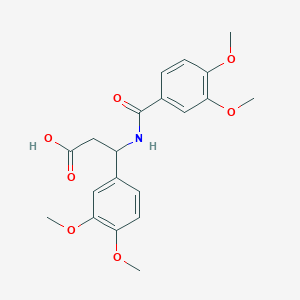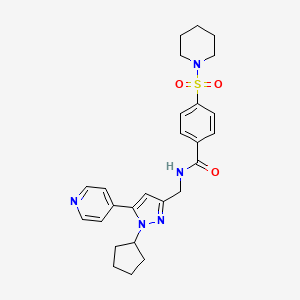![molecular formula C28H29NO5 B2438978 (1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide CAS No. 900160-98-7](/img/structure/B2438978.png)
(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a molecular system or compound containing two rings of atoms that share one atom in common, forming a sort of “ladder” structure. The presence of the dioxolane and naphthofuran rings suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a spirocyclic system, a dioxolane ring, a naphthofuran ring, and a carboxamide group .Wissenschaftliche Forschungsanwendungen
a. Ring-Opening of Epoxides with Ketones: Researchers have developed a sonochemical method for synthesizing 1,3-dioxolane derivatives using graphene oxide (GO) as a catalyst. In the first method, epoxides undergo ring-opening reactions in the presence of ketones under ultrasonic irradiation, leading to the formation of 1,3-dioxolanes. The mild reaction conditions, high yields, short reaction times, reusability of the catalyst, and easy product isolation make this method valuable for organic synthesis .
b. Reaction of 1,2-Diols with Ketones: In the second sonochemical procedure, 1,3-dioxolane derivatives are obtained by reacting 1,2-diols with ketones using the same GO catalyst. This approach provides an alternative route to access these valuable compounds. The versatility of GO as a catalyst allows for efficient and sustainable synthesis .
Electrolyte Applications
1,3-Dioxolanes also find applications in electrolytes for energy storage devices:
a. Poly(1,3-Dioxolane) Electrolytes: Researchers have explored the use of rare-earth triflate catalysts, such as Sc(OTf)3, for the ring-opening polymerization of 1,3-dioxolane. This process leads to the in situ production of quasi-solid-state poly(1,3-dioxolane) electrolytes. These electrolytes exhibit superior ionic conductivity (1.07 mS cm−1 at room temperature) and are dendrite-free, making them promising for advanced energy storage systems .
b. Co-Solvents in Li-Ion Battery Electrolytes: Dimethoxyethane (DME) and 1,3-dioxolane (DOL) have been studied as co-solvents in advanced electrolytes for fast-charging Li-ion batteries. When combined with lithium bis(fluorosulfonyl)imide (LiFSI) as a salt and fluorinated ethylene carbonate (FEC) as an additive, DME and DOL enhance battery performance and safety .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1'R,3'aR,8'aS,9'S,9'aS)-1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-18-24-23(27(31)34-18)16-19-17-28(32-14-15-33-28)13-12-22(19)25(24)26(30)29(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16,18,22-25H,12-15,17H2,1H3/t18-,22-,23-,24-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWPSXSTDLJEP-BQJLFWIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C=C3CC4(CCC3C2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C=C3CC4(CC[C@H]3[C@@H]2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)
![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

amine](/img/structure/B2438904.png)

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol](/img/structure/B2438910.png)

![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)
